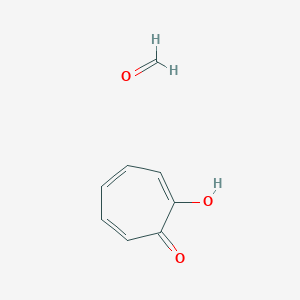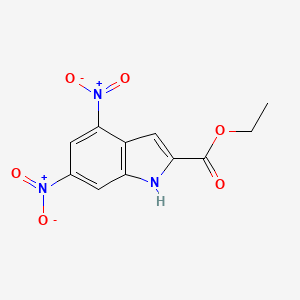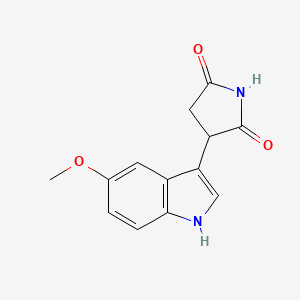
7,8-Dichloroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dichloroquinoline-3-carboxamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 7,8-Dichloroquinoline-3-carboxamide typically involves the splicing of a chloro-substituted quinoline moiety with a substituted amide moiety. One method involves the reaction of 7,8-dichloroquinoline with an appropriate amide precursor under specific conditions. The reaction mixture is usually stirred at room temperature until the starting materials are fully consumed, as indicated by thin-layer chromatography (TLC) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
7,8-Dichloroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: Common reagents for substitution reactions include nucleophiles like amines or thiols, which can replace the chloro groups on the quinoline ring.
Hydrolysis: This reaction can break down the compound into its constituent parts under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
7,8-Dichloroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an anti-proliferative agent, inducing apoptosis in cancer cells.
Medicine: It is being investigated for its potential use as an anti-cancer and anti-inflammatory agent.
作用機序
The mechanism of action of 7,8-Dichloroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell survival and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells. Additionally, it may interact with other cellular pathways to exert its effects .
類似化合物との比較
7,8-Dichloroquinoline-3-carboxamide can be compared with other quinoline derivatives such as:
Quinclorac: A herbicide with a similar chloro-substituted quinoline structure.
Laquinimod: A quinoline-3-carboxamide used for its immunomodulatory effects.
2,7-Dichloroquinoline-3-carboxamide: Another derivative with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various applications.
特性
分子式 |
C10H6Cl2N2O |
|---|---|
分子量 |
241.07 g/mol |
IUPAC名 |
7,8-dichloroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-1-5-3-6(10(13)15)4-14-9(5)8(7)12/h1-4H,(H2,13,15) |
InChIキー |
VHRZJRADQUNCLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=NC=C(C=C21)C(=O)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















